molecular formula C18H15IN2O3S B298287 (2E,5E)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

(2E,5E)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B298287
M. Wt: 466.3 g/mol
InChI Key: FSPKIPHIJAJEIJ-ADRPSFFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,5E)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is a compound that has gained attention in the scientific community due to its potential applications in various fields. It is a thiazolidinone derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of (2E,5E)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that it acts by inhibiting certain enzymes in the body, such as acetylcholinesterase and topoisomerase II. This inhibition leads to the induction of apoptosis in cancer cells and the improvement of cognitive function in Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. Studies have shown that this compound has anticancer properties by inducing apoptosis in cancer cells. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using (2E,5E)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments include its potential applications in various fields, such as cancer research and Alzheimer's disease research. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on (2E,5E)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one. One direction is to study its potential applications in other diseases, such as Parkinson's disease and Huntington's disease. Another direction is to study its mechanism of action in more detail to fully understand its biochemical and physiological effects. Additionally, more studies are needed to optimize the synthesis method and to improve the solubility and toxicity of this compound.

Synthesis Methods

The synthesis of (2E,5E)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been reported in the literature using different methods. One of the methods involves the condensation of 2-amino-3-methyl-1,3-thiazolidin-4-one with 4-hydroxy-3-iodo-5-methoxybenzaldehyde and phenyl isocyanate in the presence of acetic acid as a catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

The compound (2E,5E)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been studied for its potential applications in various fields. One of the areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has anticancer properties by inducing apoptosis in cancer cells. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase.

properties

Molecular Formula

C18H15IN2O3S

Molecular Weight

466.3 g/mol

IUPAC Name

(5E)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-3-methyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15IN2O3S/c1-21-17(23)15(25-18(21)20-12-6-4-3-5-7-12)10-11-8-13(19)16(22)14(9-11)24-2/h3-10,22H,1-2H3/b15-10+,20-18?

InChI Key

FSPKIPHIJAJEIJ-ADRPSFFTSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC(=C(C(=C2)I)O)OC)/SC1=NC3=CC=CC=C3

SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)I)O)OC)SC1=NC3=CC=CC=C3

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)I)O)OC)SC1=NC3=CC=CC=C3

Origin of Product

United States

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